4'-Amino-3',5'-dichloroacetophenone
Overview
Description
4’-Amino-3’,5’-dichloroacetophenone, with the chemical formula C8H7Cl2NO, is a compound known for its diverse applications in organic chemistry. This yellow crystalline solid is characterized by its amino and dichloro functional groups . It is also known by other names such as 1-(4-Amino-3,5-dichlorophenyl)-ethanone and 3,5-Dichloro-4-aminoacetophenone .
Preparation Methods
The synthesis of 4’-Amino-3’,5’-dichloroacetophenone typically involves the chlorination of 4-aminoacetophenone. The process includes dissolving 4-aminoacetophenone in glacial acetic acid and adding a chlorine solution at a low temperature (around 5°C). The reaction mixture is then precipitated in ice water, filtered, and recrystallized with ethanol to obtain the final product .
Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
4’-Amino-3’,5’-dichloroacetophenone is known to participate in various chemical reactions due to its active chemical properties. It undergoes:
Oxidation Reactions: Often using selective oxidants.
Rearrangement Reactions: Facilitated by specific catalysts.
Amination Reactions:
Common reagents and conditions used in these reactions include oxidizing agents, catalysts, and specific temperature and pH conditions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4’-Amino-3’,5’-dichloroacetophenone has been widely used in various fields:
Chemistry: As a building block in organic synthesis.
Biology: In the synthesis of bioactive molecules.
Medicine: As an intermediate in the synthesis of drugs like Clenbuterol, which is used to treat asthma.
Industry: In the production of various chemical compounds and materials.
Mechanism of Action
The mechanism of action of 4’-Amino-3’,5’-dichloroacetophenone involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of Clenbuterol, it acts by relaxing the airways in the lungs, which is beneficial for treating asthma . The exact molecular targets and pathways can vary depending on the specific application and the compound it is being used to synthesize.
Comparison with Similar Compounds
4’-Amino-3’,5’-dichloroacetophenone can be compared with other similar compounds such as:
4’-Aminoacetophenone: Lacks the dichloro groups, making it less reactive in certain chemical reactions.
3’,5’-Dichloroacetophenone: Lacks the amino group, which limits its applications in the synthesis of bioactive molecules.
The presence of both amino and dichloro groups in 4’-Amino-3’,5’-dichloroacetophenone makes it unique and versatile for various chemical and industrial applications.
Properties
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPKZJDZXIKSCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190629 | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37148-48-4 | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37148-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Amino-3',5'-dichloroacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037148484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-amino-3,5-dichlorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.501 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4'-AMINO-3',5'-DICHLOROACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC3RI6O2DB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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